1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Description
The compound “1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole” is a complex organic molecule that contains several functional groups including a benzimidazole ring, a pyrimidine ring, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The benzimidazole and pyrimidine rings are aromatic, which means they are planar and stable. The azetidine ring is a smaller, less stable ring which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the azetidine ring could make it more reactive towards certain reagents .Future Directions
Properties
IUPAC Name |
1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-20-15-4-2-3-5-16(15)23(12)14-10-22(11-14)17-8-9-19-18(21-17)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJANHEGQFFVYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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